Binds to riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase. Riboflavin is the precursor of flavin mononucleotide (FMN, riboflavin monophosphate) and flavin adenine dinucleotide (FAD). The antioxidant activity of riboflavin is principally derived from its role as a precursor of FAD and the role of this cofactor in the production of the antioxidant reduced glutathione. Reduced glutathione is the cofactor of the selenium-containing glutathione peroxidases among other things. The glutathione peroxidases are major antioxidant enzymes. Reduced glutathione is generated by the FAD-containing enzyme glutathione reductase.
Riboflavin is converted to 2 coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are necessary for normal tissue respiration. Riboflavin is also required for activation of pyridoxine, conversion of tryptophan to niacin, and may be involved in maintaining erythrocyte integrity.
Riboflavin functions as the coenzyme for flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which primarily influence hydrogen transport in oxidative enzyme systems (eg, cytochrome C reductase, succinic dehydrogenase, xanthine oxidase).
Two active forms of riboflavin exist ... coenzyme flavin mononucleotide (FMN) and coenzyme flavin adenine dinucleotide (FAD). They are formed by reaction of riboflavin with 1 and 2 molecules of ATP as follow: riboflavin + ATP = riboflavin-P (FMN) + ADP; FMN + ATP = riboflavin-ADP (FAD) + PP.
Riboflavin is a water-soluble, yellow, fluorescent compound. The primary form of the vitamin is as an integral component of the coenzymes flavin mononucleotide (FMN) and flavin-adenine dinucleotide (FAD). It is in these bound coenzyme forms that riboflavin functions as a catalyst for redox reactions in numerous metabolic pathways and in energy production. ... The redox reactions in which flavocoenzymes participate include flavoprotein-catalyzed dehydrogenations that are both pyridine nucleotide (niacin) dependent and independent, reactions with sulfur-containing compounds, hydroxylations, oxidative decarboxylations (involving thiamin as its pyrophosphate), dioxygenations, and reduction of oxygen to hydrogen peroxide. There are obligatory roles of flavocoenzymes in the formation of some vitamins and their coenzymes. For example, the biosynthesis of two niacin-containing coenzymes from tryptophan occurs via FAD-dependent kynurenine hydroxylase, an FMN-dependent oxidase catalyzes the conversion of the 5'-phosphates of vitamin B6 to coenzymic pyridoxal 5'-phosphate, and an FAD-dependent dehydrogenase reduces 5,10-methylene-tetrahydrofolate to the 5'-methyl product that interfaces with the B12-dependent formation of methionine from homocysteine and thus with sulfur amino acid metabolism.
The water-soluble vitamin riboflavin (RF) plays a critical role in many metabolic reactions, and thus, is essential for normal cellular functions and growth. The liver plays a central role in normal RF metabolism and is the site of maximal utilization of the vitamin. The mechanism of liver uptake of RF has been studied in animals, but no information is available describing the mechanism of the vitamin uptake in the human situation and its cellular regulation. This study, used the human-derived liver cells Hep G2 as an in vitro model system to address these issues. Uptake of RF by Hep G2 cells was found to be temperature- and energy-dependent but Na+-independent in nature. Uptake seemed to involve a carrier-mediated process as indicated by the saturation as a function of substrate concentration (apparent Km 0.41 +/- 0.08 uM), and by the ability of the structural analogs lumiflavin and lumichrome to inhibit the uptake process [inhibition constant (K) of 1.84 and 6.32 uM, respectively]. RF uptake was energy dependent, and was inhibited by the -SH group blocker p-chloromercuriphenylsulfonate (p-CMPS) (Ki of 0.10 mM). Specific modulators of intracellular protein kinase A (PKA)-, protein kinase C (PKC)-, and protein tyrosine kinase (PTK)-mediated pathways did not affect RF uptake by Hep G2 cells. On the other hand, specific inhibitors of Ca2+/calmodulin-mediated pathway significantly inhibited the uptake process; this effect seemed to be mediated through a decrease in the Vmax of the substrate uptake process. Maintaining Hep G2 cells in a RF-deficient growth medium was associated with a significant up-regulation in the substrate uptake; this effect was specific for RF and was mediated mainly by means of an increase in the Vmax of the uptake process. These results describe ... the mechanism and cellular regulation of RF uptake by a human-derived liver cellular preparation, and shows the involvement of a carrier-mediated system in the uptake process. Furthermore, the uptake process seems to be regulated by an intracellular Ca2+/calmodulin-mediated pathway and by extracellular substrate levels.
Drug delivery to the retina is a challenging task owing to its complex physiology and presence of the blood-retinal barrier (BRB), which regulates the permeation of substances from blood into the retina. ... Riboflavin (vitamin B2), an essential nutritional vitamin for the development and maintenance of the surface structures and functions of epithelial cells of the ocular tissues, must be acquired from retinal or choroidal blood supply. ... The aim of this study was to investigate the presence of a riboflavin transporter and delineate uptake and intracellular trafficking of riboflavin in the human-derived retinoblastoma cell line (Y-79), a model for neural retina. Uptake characteristics of (3H)riboflavin in Y-79 cells were found to be (1) linear with time over 10 min of incubation; (2) temperature- and energy-dependent; (3) sodium, chloride-, and pH-independent; (4) concentration dependence with an apparent K(m) of 19.21 +/- 0.37 nM and V(max) of 6.98 +/- 0.30 pmol/min/mg protein; (5) inhibited by the structural analogs (lumiflavin and lumichrome) but not by the structurally unrelated vitamins; and (6) uptake of [3H]riboflavin was trans-stimulated by the intracellular riboflavin. Neither protein kinase C- nor protein tyrosine kinase-mediated pathways were involved in regulating riboflavin uptake. However, protein kinase A pathway activators (IBMX and forskolin) and inhibitors (H-89) and Ca2+/calmodulin pathways appeared to play important roles in the regulation of riboflavin uptake in Y-79 cells through significant reduction in V(max) (39%) and significant increase in K(m) (112%) of the uptake process. These studies demonstrated, for the first time, the existence of a specialized carrier-mediated system for riboflavin uptake in human-derived retinoblastoma cells. The system appears to be regulated by protein kinase A and Ca2+/calmodulin pathways. Being a high-affinity low-capacity transport system, the presence of this transporter on the retina may be suitable for the design of transporter-targeted prodrugs to achieve enhanced permeability for highly potent, but poorly bioavailable, compounds where a small increase in the bioavailability could result in a significant increase in therapeutic response.